molecular formula C9H15N3 B15051450 (1S)-1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine

(1S)-1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine

Cat. No.: B15051450
M. Wt: 165.24 g/mol
InChI Key: VCIAIEWMYGUQDE-ZETCQYMHSA-N
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Description

(1S)-1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine is a complex organic compound characterized by its unique imidazo[1,2-a]pyridine structure. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions to form the imidazo[1,2-a]pyridine core

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives, while substitution reactions can introduce various functional groups to the amine moiety.

Scientific Research Applications

(1S)-1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S)-1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: These compounds share the core imidazo[1,2-a]pyridine structure but differ in their substituents.

    Pyridine derivatives: Compounds with a pyridine ring but lacking the imidazo fusion.

    Ethan-1-amine derivatives: Compounds with the ethan-1-amine group but different core structures.

Uniqueness

(1S)-1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine is unique due to its specific combination of the imidazo[1,2-a]pyridine core and the ethan-1-amine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

(1S)-1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanamine

InChI

InChI=1S/C9H15N3/c1-7(10)8-6-12-5-3-2-4-9(12)11-8/h6-7H,2-5,10H2,1H3/t7-/m0/s1

InChI Key

VCIAIEWMYGUQDE-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=CN2CCCCC2=N1)N

Canonical SMILES

CC(C1=CN2CCCCC2=N1)N

Origin of Product

United States

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